C24H22N6O4S2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:
Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the diphenylmethyl group: This step involves the use of a diphenylmethyl halide in the presence of a base.
Addition of the methanethioyl group: This is typically done using a thiol reagent under mild conditions.
Incorporation of the tetrazole ring: This step involves the reaction of an azide with a nitrile group under thermal conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its bicyclic structure.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its complex structure.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can interfere with intracellular signaling pathways, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4S,6S,7R)-7-amino-4-(diphenylmethyl)-7-(methanethioyl)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboperoxoate .
- Piperazine-1,4-dicarbothioic acid bis-[(2,3-dioxo-2,3-dihydro-indol-1-ylmethyl)-amide] .
Uniqueness
The uniqueness of this compound lies in its complex bicyclic structure, which provides a versatile scaffold for various chemical modifications. This makes it a valuable compound for drug development and materials science .
Properties
Molecular Formula |
C24H22N6O4S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C24H22N6O4S2/c1-33-19-11-10-15(14-20(19)34-2)12-13-25-23-24(27-17-7-4-3-6-16(17)26-23)30-36(31,32)21-9-5-8-18-22(21)29-35-28-18/h3-11,14H,12-13H2,1-2H3,(H,25,26)(H,27,30) |
InChI Key |
WSTOLHDOQZDBHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC |
Origin of Product |
United States |
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